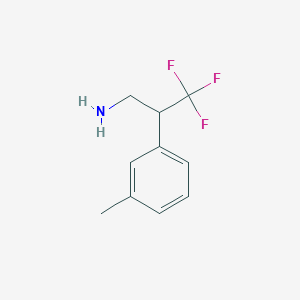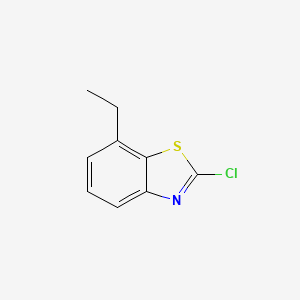
3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine: is a fluorinated organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group attached to a propan-1-amine backbone, with a methyl-substituted phenyl ring (m-tolyl) at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine typically involves the introduction of the trifluoromethyl group through nucleophilic or electrophilic trifluoromethylation reactions. One common method is the reaction of a suitable precursor, such as a trifluoromethylated ketone, with an amine under appropriate conditions. For example, the reaction of 3,3,3-trifluoroacetone with m-toluidine in the presence of a reducing agent can yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoromethyl group or the aromatic ring. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, bromine for bromination, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated amines on biological systems. Its structural similarity to certain bioactive molecules makes it a valuable tool in drug discovery and development .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and efficacy, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine
- 3,3,3-Trifluoro-1,2-epoxypropane
Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is unique due to the position of the trifluoromethyl group and the specific substitution pattern on the aromatic ring. These structural differences can lead to variations in chemical reactivity, biological activity, and physical properties .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
MCYVPLUPNPMIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)




![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)


![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)



